![molecular formula C8H7BrN4 B1267890 6-Bromoquinazoline-2,4-diamine CAS No. 50440-75-0](/img/structure/B1267890.png)
6-Bromoquinazoline-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of 6-bromoquinazoline derivatives typically involves multistep chemical reactions, starting from basic aromatic compounds or amino acids. For instance, a key intermediate, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline , has been prepared from 2-amino-5-methylbenzoic acid, which was subsequently brominated to yield the target compound (Cao Sheng-li, 2004). Another approach involves the rhodium-catalyzed synthesis of highly functionalized bromo-dihydroisoquinolines, suggesting the versatility of bromination reactions in creating complex quinazoline structures (Jun He et al., 2016).
Molecular Structure Analysis
The molecular structure of 6-bromoquinazoline derivatives has been elucidated using various analytical techniques, including IR, 1HNMR, MS, and elemental analysis , confirming the structure of the synthesized compounds. Such detailed characterization is crucial for confirming the purity and identity of these compounds, as seen in the synthesis of bromo-4-iodoquinoline (Wenhui Wang et al., 2015).
Chemical Reactions and Properties
6-Bromoquinazoline-2,4-diamines participate in various chemical reactions due to the presence of reactive bromine and amine groups. These functionalities allow for further chemical modifications, leading to a wide range of derivatives with potential biological activities. The reactivity of the bromine atom, in particular, facilitates nucleophilic substitution reactions that are fundamental in the synthesis of more complex molecules (M. Khalifa et al., 1982).
Physical Properties Analysis
The physical properties of 6-bromoquinazoline-2,4-diamines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is crucial for its application in synthesis and formulation processes. Studies on novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one highlight how structural variations impact physical properties and crystallinity (O. Ouerghi et al., 2021).
Chemical Properties Analysis
The chemical properties of 6-bromoquinazoline-2,4-diamines, including reactivity, stability, and interaction with nucleophiles, are key to their application in organic synthesis. The presence of a bromo group adjacent to a nitrogen atom in the quinazoline ring enhances the molecule's electrophilic character, making it a valuable intermediate for further chemical transformations. For instance, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents demonstrates the compound's versatility in chemical synthesis (R. Kuryazov et al., 2010).
Scientific Research Applications
Cytotoxicity and Anticancer Properties
6-Bromoquinazoline-2,4-diamine derivatives have been studied for their cytotoxic properties and potential as cancer treatment agents. For instance, derivatives of 4-anilino-6-bromoquinazolines demonstrated significant cytotoxicity and selectivity against HeLa cells, with some showing moderate to significant inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK), a key target in cancer therapy (Mphahlele, Paumo, & Choong, 2017).
Hypotensive Agents
Certain derivatives of 6-Bromoquinazoline-2,4-diamine have been evaluated for their potential as hypotensive agents. A study found that some of these compounds could significantly lower blood pressure in animal models (Kumar, Tyagi, & Srivastava, 2003).
Anti-Amyloid Aggregation
Isomeric 2,4-diaminoquinazoline (DAQ) derivatives have been synthesized and evaluated for their potential in inhibiting amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease. Some derivatives showed potent inhibitory effects, suggesting their suitability as antiamyloid agents for pharmacological study of Aβ aggregation (Mohamed, Shakeri, Tin, & Rao, 2016).
Safety and Hazards
properties
IUPAC Name |
6-bromoquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECFPEVPPFMFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198483 | |
Record name | 2,4-Quinazolinediamine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50440-75-0 | |
Record name | 2,4-Quinazolinediamine, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050440750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.